Cas no 1805563-70-5 (2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid)

2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid is a fluorinated and iodinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of difluoromethyl and fluoro substituents enhances its metabolic stability and bioavailability, making it a valuable intermediate in drug development. The iodine atom at the 3-position offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. The acetic acid moiety provides additional reactivity for conjugation or derivatization. This compound’s structural features make it particularly useful in the design of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its high purity and well-defined reactivity profile ensure reliable performance in synthetic applications.
2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid structure
1805563-70-5 structure
Product Name:2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid
CAS No:1805563-70-5
MF:C8H5F3INO2
MW:331.03048491478
CID:4881914
Update Time:2025-06-11

2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid
    • Inchi: 1S/C8H5F3INO2/c9-7(10)6-4(12)1-3(2-5(14)15)8(11)13-6/h1,7H,2H2,(H,14,15)
    • InChI Key: DUZBGUQESYJFKK-UHFFFAOYSA-N
    • SMILES: IC1C(C(F)F)=NC(=C(C=1)CC(=O)O)F

Computed Properties

  • Exact Mass: 330.932
  • Monoisotopic Mass: 330.932
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 50.2

2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029036233-250mg
2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid
1805563-70-5 95%
250mg
$1,058.40 2022-04-01
Alichem
A029036233-500mg
2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid
1805563-70-5 95%
500mg
$1,735.55 2022-04-01
Alichem
A029036233-1g
2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid
1805563-70-5 95%
1g
$3,068.70 2022-04-01

2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid Related Literature

Additional information on 2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid

Research Brief on 2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid (CAS: 1805563-70-5)

2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid (CAS: 1805563-70-5) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound, characterized by its difluoromethyl and iodo substituents, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and radiopharmaceuticals. Recent studies have highlighted its role in the design of novel therapeutic agents targeting inflammatory and oncological diseases.

The synthesis and application of 2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid have been explored in several recent publications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key building block in the development of selective kinase inhibitors. The researchers utilized the compound's reactive iodine moiety for Suzuki-Miyaura cross-coupling reactions, enabling the rapid diversification of its core structure. The resulting analogs exhibited potent inhibitory activity against specific tyrosine kinases implicated in cancer progression, with IC50 values in the nanomolar range.

In addition to its role in kinase inhibitor development, this compound has shown promise in radiopharmaceutical applications. A recent preprint on bioRxiv detailed its use as a precursor for the synthesis of fluorine-18 labeled tracers for positron emission tomography (PET) imaging. The difluoromethyl group's metabolic stability and the iodine atom's suitability for isotopic exchange make it an attractive candidate for the development of novel imaging agents. Preliminary in vivo studies in murine models demonstrated favorable pharmacokinetics and tumor uptake, suggesting its potential for clinical translation.

Mechanistic studies have also shed light on the compound's interactions with biological targets. Molecular docking simulations and X-ray crystallography analyses revealed that the difluoromethyl group engages in unique hydrogen bonding interactions with active site residues, contributing to enhanced binding affinity and selectivity. These findings, published in a 2024 issue of ACS Chemical Biology, provide valuable insights for structure-activity relationship (SAR) optimization in drug design programs.

From a synthetic chemistry perspective, recent advances have focused on improving the efficiency of producing 2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid. A 2023 patent application (WO202318765A1) disclosed a novel catalytic system for its preparation, achieving higher yields (85-90%) compared to traditional methods. The optimized protocol employs palladium-catalyzed fluorination and iodination steps, significantly reducing the production cost and environmental impact.

Despite these promising developments, challenges remain in the widespread application of this compound. Stability studies have indicated sensitivity to light and moisture, necessitating specialized storage conditions. Furthermore, the potential toxicity of its metabolites requires thorough investigation in preclinical models. Ongoing research aims to address these limitations while exploring new therapeutic applications, particularly in the field of targeted protein degradation and covalent inhibitor design.

In conclusion, 2-(Difluoromethyl)-6-fluoro-3-iodopyridine-5-acetic acid represents a valuable chemical tool with diverse applications in medicinal chemistry and chemical biology. Its unique structural features continue to inspire innovative research across multiple therapeutic areas. Future studies will likely focus on expanding its utility in drug discovery platforms and exploring its potential in emerging therapeutic modalities.

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